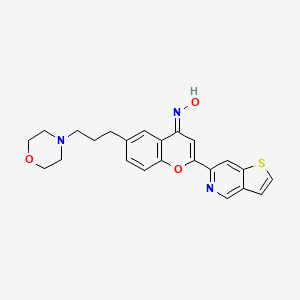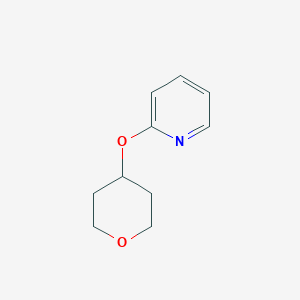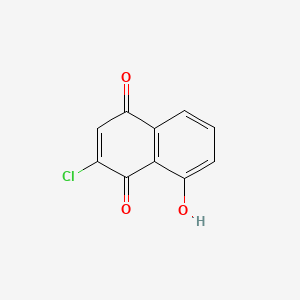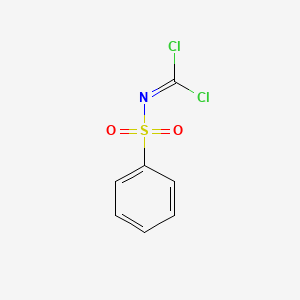
3-amino-2-pyrazol-1-yl-cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a unique structure that combines an amino group, a pyrazole ring, and a cyclobutanol moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical addition followed by intramolecular cyclization to form the pyrazole skeleton under mild conditions . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-2-pyrazol-1-yl-cyclobutanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the hydroxyl group can produce various halogenated or alkylated compounds.
Scientific Research Applications
3-amino-2-pyrazol-1-yl-cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-pyrazol-1-yl-cyclobutanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, such as enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol: Similar structure with a methyl group on the pyrazole ring.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring with nitro groups, used as an energetic material.
Uniqueness
3-amino-2-pyrazol-1-yl-cyclobutanol is unique due to its combination of an amino group, a pyrazole ring, and a cyclobutanol moiety This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not
Properties
CAS No. |
1909336-44-2 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 |
IUPAC Name |
3-amino-2-pyrazol-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-5-4-6(11)7(5)10-3-1-2-9-10/h1-3,5-7,11H,4,8H2 |
InChI Key |
ROPAYOUEKKPZNL-UHFFFAOYSA-N |
SMILES |
C1C(C(C1O)N2C=CC=N2)N |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


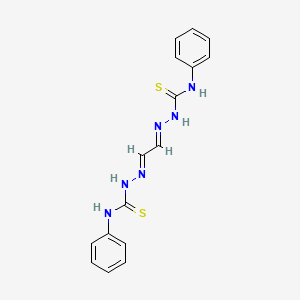

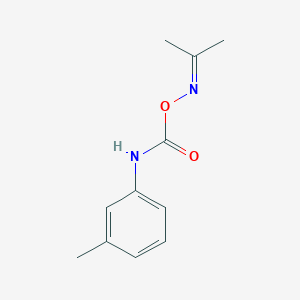
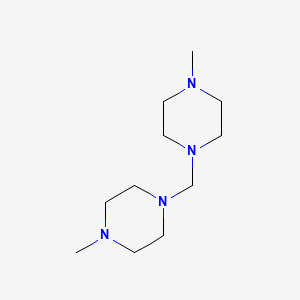
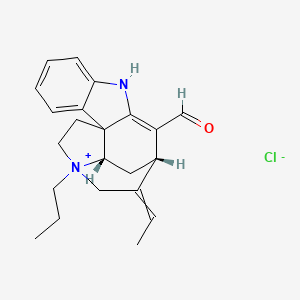
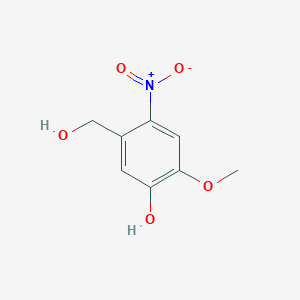
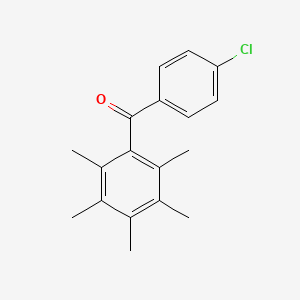
![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)
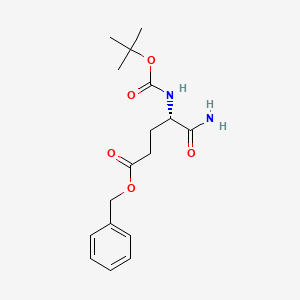
![N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide](/img/structure/B1653651.png)
